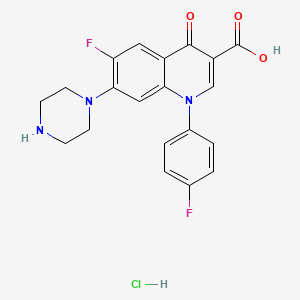
Sarafloxacin hydrochloride
Overview
Description
Sarafloxacin hydrochloride is a fluoroquinolone antibiotic developed by Abbott Laboratories. It is primarily used in veterinary medicine to treat bacterial infections in animals. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative and Gram-positive bacteria. This compound is a white to pale yellow crystalline powder that is slightly soluble in water and methanol .
Mechanism of Action
- DNA gyrase is essential for DNA replication, and by inhibiting its activity, Sarafloxacin prevents subsequent DNA synthesis and ultimately cell division .
- Downstream effects include impaired protein synthesis, cell wall formation, and overall bacterial metabolism .
- Cellular effects include halted cell division, impaired protein synthesis, and compromised bacterial survival .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Sarafloxacin hydrochloride interacts with bacterial DNA gyrase, an enzyme that reduces DNA strain during replication . This interaction inhibits the function of DNA gyrase, leading to the death of the bacteria .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to increase the sensitivity of drug-resistant Salmonella to sarafloxacin by stimulating central carbon metabolism and increasing intracellular reactive oxygen species level .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to bacterial DNA gyrase . This binding inhibits the function of the enzyme, preventing it from reducing DNA strain during replication. As a result, DNA synthesis and ultimately cell division are inhibited .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, in Muscovy ducks, a daily dosage regimen of 10 mg/kg was found to be insufficient for treatment of E. coli O78 infections with an MIC equal to or over 0.125 μg/ml .
Metabolic Pathways
This compound is involved in the metabolic pathway that involves the inhibition of bacterial DNA gyrase
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the cytoplasm where it can interact with bacterial DNA gyrase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sarafloxacin hydrochloride involves several steps, starting from the basic quinolone structure. One common method includes the reaction of 6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve heating the reactants in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is produced using a solid dispersion technology. This method involves uniformly mixing this compound with anhydrous dextrose and performing ball milling in a planetary ball mill. The mixture is then combined with soluble adjuvants to obtain the final product, which contains 5% to 20% this compound .
Chemical Reactions Analysis
Types of Reactions: Sarafloxacin hydrochloride undergoes various chemical reactions, including:
Oxidation: Sarafloxacin can be oxidized using strong oxidizing agents such as cerium(IV) in sulfuric acid medium.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions:
Oxidation: Cerium(IV) in sulfuric acid medium.
Substitution: Sodium bicarbonate in DMF.
Major Products:
Oxidation: The major product is typically an oxidized form of sarafloxacin.
Substitution: N-substituted piperazinyl sarafloxacin derivatives.
Scientific Research Applications
Sarafloxacin hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Ciprofloxacin
- Enrofloxacin
- Norfloxacin
- Ofloxacin
Comparison: Sarafloxacin hydrochloride is unique among fluoroquinolones due to its specific use in veterinary medicine. While compounds like ciprofloxacin and enrofloxacin are used in both human and veterinary medicine, sarafloxacin is primarily used for treating bacterial infections in animals. Additionally, sarafloxacin has shown higher antibacterial activity against certain pathogens compared to other fluoroquinolones .
Properties
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWODGJQLCISLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98105-99-8 (Parent) | |
| Record name | Sarafloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045939 | |
| Record name | Sarafloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91296-87-6 | |
| Record name | Sarafloxacin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91296-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarafloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SARAFLOXACIN HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sarafloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARAFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36JP4Q9DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of sarafloxacin hydrochloride?
A: this compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. [] This inhibition leads to bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A: The molecular formula is C19H17F2N3O3•HCl. The molecular weight is 409.8 g/mol. []
Q3: Is there spectroscopic data available for this compound?
A: Yes, research articles utilize techniques like UV spectrophotometry [, ], high-performance liquid chromatography (HPLC) [, , , , ], and liquid scintillation counting [, ].
Q4: How stable is this compound in different environments?
A: Studies have explored the stability of this compound in various media, including different buffer solutions []. Research shows that it degrades under specific conditions, such as exposure to the fungus Phanerochaete chrysosporium. []
Q5: How does the stability of this compound in feed impact its efficacy?
A: The stability of this compound in feed pellets is crucial for its efficacy in aquaculture. [] Maintaining stability within the feed ensures the drug remains effective throughout the treatment duration.
Q6: What is the bioavailability of this compound in different species?
A: Bioavailability varies between species. In Litopenaeus vannamei (shrimp), oral bioavailability is 61.6%. [] In chickens, it ranges from 31.83% to 69.90%. []
Q7: How is this compound distributed in the body after administration?
A: Whole-body autoradiography studies in fish species reveal rapid distribution to most tissues and organs, excluding the central nervous system, after intravenous administration. [, ] The liver, muscle, and kidney are key sites of distribution. [, , , ]
Q8: What is the elimination half-life of this compound?
A: Elimination half-life varies depending on the species and tissue. In ornamental carp (Cyprinus carpio), it was found to be 55.44 hours in muscle, 13.07 hours in the liver, and 33 hours in the kidney. []
Q9: Against which bacteria is this compound effective?
A: this compound demonstrates efficacy against various bacterial species, including Aeromonas hydrophila, Bacillus thuringiensis, Serratia marcescens, and Edwardsiella ictaluri. [, , , ]
Q10: What are the clinical applications of this compound in veterinary medicine?
A: this compound is used to treat bacterial infections in various animal species, including poultry, fish, and shrimp. [, , , ] It is particularly effective against infections caused by Gram-negative bacteria.
Q11: Are there documented cases of resistance to this compound?
A: Yes, studies have shown that Aeromonas hydrophila can develop resistance to this compound after repeated exposure. [] This highlights the importance of judicious antibiotic use to minimize resistance development.
Q12: Are there any known cross-resistance concerns with this compound?
A: As a fluoroquinolone, cross-resistance with other antibiotics in this class is possible. [] Monitoring resistance patterns and employing strategies to mitigate cross-resistance are crucial.
Q13: What is the safety profile of this compound?
A: While generally considered safe for veterinary use at recommended doses, studies have investigated potential toxicological effects. [, ] The acute LD50 in mice is above 5000 mg/kg by oral administration. []
Q14: What formulations of this compound are available?
A: Common formulations include injectable solutions, oral solutions, and microcapsules for controlled release. [, ] Microencapsulation with materials like alkyl methacrylate and acrylic acid aims to improve stability and bioavailability. []
Q15: What analytical techniques are used to quantify this compound?
A: Common methods include: * HPLC: Widely used for quantifying this compound in various matrices, including serum, tissues, and feed. [, , , , , ] * UV Spectrophotometry: Used for rapid and straightforward quantification of this compound in pharmaceutical preparations. [, , ] * Microbiological Assay: Used to determine the concentration of sarafloxacin in biological samples like brine shrimp nauplii. []
Q16: What is the environmental fate of this compound?
A: Studies have investigated the biodegradation of radiolabeled this compound in soil. [] Results indicate mineralization to 14CO2 and the formation of a polar metabolite.
Q17: Does this compound pose any ecological risks?
A: Studies indicate that this compound, even at low concentrations, can persist in the environment and pose potential risks to aquatic organisms. [] Proper waste management practices are essential to minimize ecological impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)
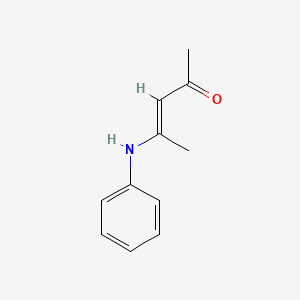
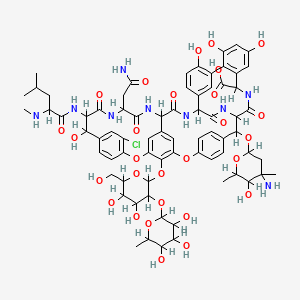

![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)
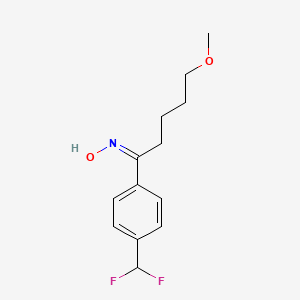
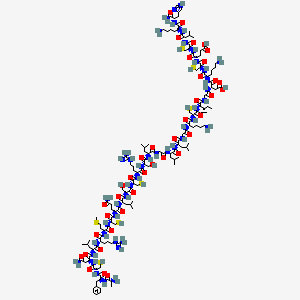
![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)

